N-phenyl-2-pyrazol-1-ylpropanamide
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Overview
Description
N-phenyl-2-pyrazol-1-ylpropanamide is a nitrogen-containing heterocyclic compound that features a pyrazole ring. Pyrazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-2-pyrazol-1-ylpropanamide can be synthesized through various methods. One common approach involves the cyclization of hydrazones with terminal alkynes under mild conditions. This reaction can be catalyzed by copper or silver, providing good yields and functional group tolerance . Another method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into corresponding hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazines, and substituted pyrazoles, which can further undergo additional transformations to yield more complex molecules .
Scientific Research Applications
N-phenyl-2-pyrazol-1-ylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of new therapeutic agents targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-phenyl-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with two nitrogen atoms in a five-membered ring.
Aminopyrazoles: Pyrazole derivatives with amino groups at different positions.
Pyrrolopyrazines: Compounds containing both pyrrole and pyrazine rings
Uniqueness
N-phenyl-2-pyrazol-1-ylpropanamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its diverse applications in different fields highlight its significance in scientific research and industry .
Properties
IUPAC Name |
N-phenyl-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(15-9-5-8-13-15)12(16)14-11-6-3-2-4-7-11/h2-10H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPILDFIHIQPFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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